molecular formula C8H6ClN3O B8786691 6-Chloro-4-methoxypyrido[3,2-d]pyrimidine

6-Chloro-4-methoxypyrido[3,2-d]pyrimidine

Cat. No. B8786691
M. Wt: 195.60 g/mol
InChI Key: VUNSVSBURVCQKV-UHFFFAOYSA-N
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Patent
US09145433B2

Procedure details

6-Chloro-4-methoxypyrido[3,2-d]pyrimidine 4,6-Dichloropyrido[3,2-d]pyrimidine (prepared from Int'l Pat. App. Pubs. nos. 2005058913, 2011131741 and 201009469) (2.5 g, 12.4 mmol) and NaHCO3 (3.1 g, 31 mmol) in MeOH (20 mL) were heated at 70° C. for 12 h under nitrogen atmosphere. The reaction mixture was filtered and concentrated the filtrate. The crude concentrate was diluted with water and filtered. The suction dried solid was stirred in EtOAc (20 mL) and filtered to obtain 6-chloro-4-methoxypyrido[3,2-d]pyrimidine (1.8 g) as an off-white solid. 1H NMR (300 MHz, DMSO-d6): δ 8.88 (s, 1H), 8.37 (d, J=8.8 Hz, 1H), 8.00 (d, J=8.8 Hz, 1H), 4.14 (s, 3H).
Name
6-Chloro-4-methoxypyrido[3,2-d]pyrimidine 4,6-Dichloropyrido[3,2-d]pyrimidine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C2N=C(Cl)C=CC=2N=CN=1.[Cl:13][C:14]1[CH:15]=[CH:16][C:17]2[N:18]=[CH:19][N:20]=[C:21]([O:24][CH3:25])[C:22]=2[N:23]=1.C([O-])(O)=O.[Na+]>CO>[Cl:13][C:14]1[CH:15]=[CH:16][C:17]2[N:18]=[CH:19][N:20]=[C:21]([O:24][CH3:25])[C:22]=2[N:23]=1 |f:0.1,2.3|

Inputs

Step One
Name
6-Chloro-4-methoxypyrido[3,2-d]pyrimidine 4,6-Dichloropyrido[3,2-d]pyrimidine
Quantity
2.5 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)Cl.ClC=2C=CC=1N=CN=C(C1N2)OC
Name
Quantity
3.1 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred in EtOAc (20 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
The crude concentrate
ADDITION
Type
ADDITION
Details
was diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The suction dried solid
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N=CN=C(C2N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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